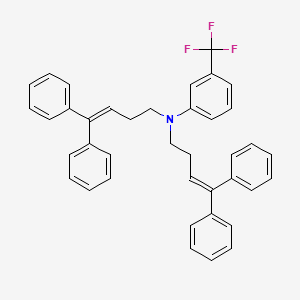
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- is a derivative of naphthalene, a polycyclic aromatic hydrocarbonNaphthalene derivatives are known for their unique photophysical and chemical properties, making them valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- typically involves the hydrogenation of naphthalene under high pressure in the presence of metal catalysts to produce 1,2,3,4-tetrahydronaphthalene .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reaction conditions is crucial to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form difluoromethylene-substituted naphthoquinones.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation, can occur at the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂) without a catalyst.
Major Products
The major products formed from these reactions include difluoromethylene-substituted naphthoquinones, fully hydrogenated naphthalene derivatives, and various halogenated, nitrated, or sulfonated naphthalene compounds .
Wissenschaftliche Forschungsanwendungen
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- has several scientific research applications:
Wirkmechanismus
The mechanism of action of naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- involves its interaction with various molecular targets and pathways. Its difluoromethylene group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding affinity. In biological systems, it can act as a fluorescent probe, binding to specific biomolecules and emitting fluorescence upon excitation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A hydrogenated derivative of naphthalene without the difluoromethylene group.
Naphthalene-1,8-diamino boryl derivatives: Compounds with boron-containing functional groups attached to the naphthalene ring.
Naphthalene phthalimide derivatives: Used as model compounds for electrochromic materials.
Uniqueness
Naphthalene, 1-(difluoromethylene)-1,2,3,4-tetrahydro- is unique due to the presence of the difluoromethylene group, which imparts distinct chemical and photophysical properties. This makes it particularly valuable in applications requiring high fluorescence sensitivity and selectivity .
Eigenschaften
CAS-Nummer |
191014-21-8 |
|---|---|
Molekularformel |
C11H10F2 |
Molekulargewicht |
180.19 g/mol |
IUPAC-Name |
4-(difluoromethylidene)-2,3-dihydro-1H-naphthalene |
InChI |
InChI=1S/C11H10F2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6H,3,5,7H2 |
InChI-Schlüssel |
MYFINKJMNZCMKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C(=C(F)F)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


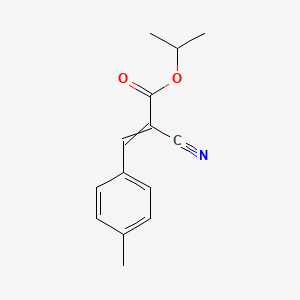

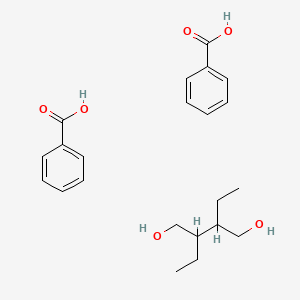
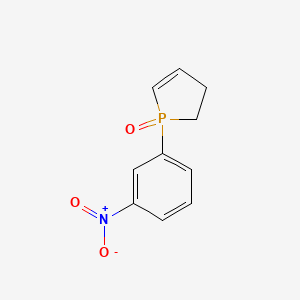
![(1R,4S)-Bicyclo[2.2.1]hepta-2,5-diene-2-carbaldehyde](/img/structure/B12571998.png)

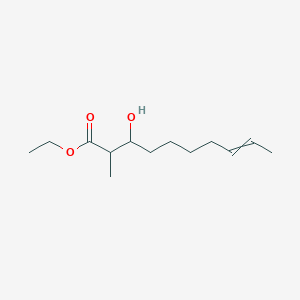

![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
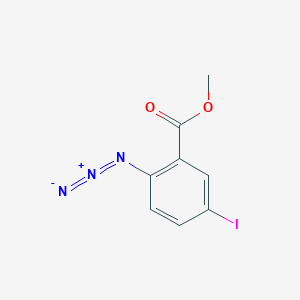
![3-chloro-N-[4-(dibutylsulfamoyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B12572046.png)
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
